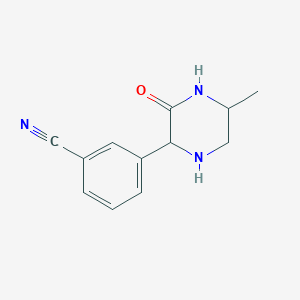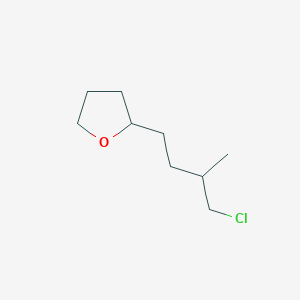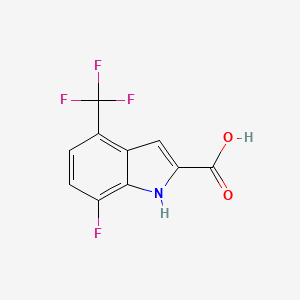
1-(3-Methyl-3-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-3-pyrrolidinyl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the piperidine ring, which can then be further functionalized to introduce the pyrrolidine group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for producing the compound in quantities sufficient for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-3-pyrrolidinyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(3-Methyl-3-pyrrolidinyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-3-pyrrolidinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound is a potent dopamine reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Uniqueness: 1-(3-Methyl-3-pyrrolidinyl)piperidine is unique due to its dual ring structure, which provides a distinct three-dimensional shape and allows for specific interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its importance and potential for future developments.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(3-methylpyrrolidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-10(5-6-11-9-10)12-7-3-2-4-8-12/h11H,2-9H2,1H3 |
Clave InChI |
GDMRUMBSQFJFGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)


![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)

![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)

![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)



